Cas no 1699654-28-8 (5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid)
5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylicacid
- EN300-1119700
- 1699654-28-8
- 1,2,4-Oxadiazole-3-carboxylic acid, 5-(2,5-dichloro-3-thienyl)-
-
- Inchi: 1S/C7H2Cl2N2O3S/c8-3-1-2(4(9)15-3)6-10-5(7(12)13)11-14-6/h1H,(H,12,13)
- InChI Key: DIMSCVSXCDASNJ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(S1)Cl)C1=NC(C(=O)O)=NO1
Computed Properties
- Exact Mass: 263.9163185g/mol
- Monoisotopic Mass: 263.9163185g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 105Ų
Experimental Properties
- Density: 1.768±0.06 g/cm3(Predicted)
- Boiling Point: 467.5±55.0 °C(Predicted)
- pka: 2.55±0.10(Predicted)
5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1119700-0.05g |
5-(2,5-dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1699654-28-8 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
| Enamine | EN300-1119700-0.1g |
5-(2,5-dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1699654-28-8 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
| Enamine | EN300-1119700-0.25g |
5-(2,5-dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1699654-28-8 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
| Enamine | EN300-1119700-0.5g |
5-(2,5-dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1699654-28-8 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
| Enamine | EN300-1119700-1.0g |
5-(2,5-dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1699654-28-8 | 1g |
$1414.0 | 2023-06-09 | ||
| Enamine | EN300-1119700-2.5g |
5-(2,5-dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1699654-28-8 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
| Enamine | EN300-1119700-5.0g |
5-(2,5-dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1699654-28-8 | 5g |
$4102.0 | 2023-06-09 | ||
| Enamine | EN300-1119700-10.0g |
5-(2,5-dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1699654-28-8 | 10g |
$6082.0 | 2023-06-09 | ||
| Enamine | EN300-1119700-1g |
5-(2,5-dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1699654-28-8 | 95% | 1g |
$770.0 | 2023-10-27 | |
| Enamine | EN300-1119700-5g |
5-(2,5-dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1699654-28-8 | 95% | 5g |
$2235.0 | 2023-10-27 |
5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
5-(2,5-Dichlorothiophen-3-yl)-1,2,4-Oxadiazole-3-carboxylic Acid: A Comprehensive Overview
5-(2,5-Dichlorothiophen-3-yl)-1,2,4-Oxadiazole-3-carboxylic Acid, also known by its CAS number 1699654-28-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring with a 1,2,4-oxadiazole moiety. The presence of chlorine atoms at the 2 and 5 positions of the thiophene ring adds to its chemical complexity and functional versatility.
The synthesis of this compound has been extensively studied in recent years. Researchers have employed various methodologies to optimize the reaction conditions for its preparation. One notable approach involves the use of a two-step process: first, the formation of the thiophene derivative through a cyclization reaction, followed by the incorporation of the oxadiazole group via a nucleophilic substitution mechanism. These studies have highlighted the importance of controlling reaction parameters such as temperature and solvent choice to achieve high yields and purity.
The structural features of 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-Oxadiazole-3-carboxylic Acid make it an attractive candidate for applications in diverse areas. In materials science, this compound has been explored as a potential building block for advanced materials such as organic semiconductors and functional polymers. Its electronic properties, including its ability to undergo charge transfer interactions, make it particularly suitable for use in optoelectronic devices.
Recent studies have also focused on the biological activity of this compound. Initial assays have suggested that it exhibits moderate activity against certain cancer cell lines. This has prompted further investigations into its potential as an anti-cancer agent. Researchers are currently exploring its mechanism of action and evaluating its toxicity profile to determine its suitability for preclinical testing.
In addition to its potential therapeutic applications, this compound has also been studied for its environmental impact. Assessments of its biodegradability and eco-toxicity are ongoing. Preliminary results indicate that it may pose minimal risk to aquatic ecosystems under normal usage conditions.
The versatility of 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-Oxadiazole-3-carboxylic Acid lies in its ability to serve as a platform for further chemical modifications. By altering substituents on the thiophene or oxadiazole rings, chemists can tailor the compound's properties for specific applications. This modular approach has opened up new avenues for innovation in drug discovery and materials development.
In conclusion, 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-Oxadiazole-3-carboxylic Acid, with its unique structure and functional groups represented by CAS number 1699654-28-8, continues to be a focal point in contemporary chemical research. Its diverse applications across multiple disciplines underscore its importance as a valuable compound in both academic and industrial settings.
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